molecular formula C18H26BFN2O3 B1412955 2-Fluoro-4-(4-methyl-1-piperazinylcarbonyl)benzeneboronic acid pinacol ester CAS No. 1556924-32-3

2-Fluoro-4-(4-methyl-1-piperazinylcarbonyl)benzeneboronic acid pinacol ester

Cat. No.: B1412955
CAS No.: 1556924-32-3
M. Wt: 348.2 g/mol
InChI Key: GBRVSNHYTWOPPB-UHFFFAOYSA-N
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Description

2-Fluoro-4-(4-methyl-1-piperazinylcarbonyl)benzeneboronic acid pinacol ester is a compound with the molecular formula C18H26BFN2O3 and a molecular weight of 348.2 g/mol. This compound is significant in the fields of chemistry and pharmaceuticals due to its distinctive chemical and biological properties.

Biochemical Analysis

Biochemical Properties

2-Fluoro-4-(4-methyl-1-piperazinylcarbonyl)benzeneboronic acid pinacol ester plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to interact with enzymes such as proteases and kinases, where it can act as an inhibitor. The boronic acid moiety of the compound forms reversible covalent bonds with the active site serine or threonine residues of these enzymes, leading to inhibition of their activity. This interaction is crucial in studying enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways by inhibiting key enzymes involved in these pathways. For instance, the inhibition of kinases can lead to altered phosphorylation states of various proteins, affecting downstream signaling events. Additionally, this compound can impact gene expression by modulating the activity of transcription factors and other regulatory proteins. These changes can result in altered cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group forms reversible covalent bonds with hydroxyl groups on serine or threonine residues in the active sites of enzymes. This binding leads to enzyme inhibition by blocking substrate access or altering the enzyme’s conformation. Additionally, the compound can interact with other proteins and nucleic acids, influencing their function and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, with prolonged inhibition of enzyme activity and altered cellular metabolism observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic effects such as organ damage and altered physiological functions have been observed. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(4-methyl-1-piperazinylcarbonyl)benzeneboronic acid pinacol ester typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation under mild and functional group tolerant conditions . The general procedure involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base. The reaction conditions are usually mild, and the reagents are relatively stable and environmentally benign .

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes as described above, with optimizations for scale, cost, and efficiency. The use of automated reactors and continuous flow systems can enhance the production efficiency and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(4-methyl-1-piperazinylcarbonyl)benzeneboronic acid pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids or other derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the boronic ester group.

    Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-Fluoro-4-(4-methyl-1-piperazinylcarbonyl)benzeneboronic acid pinacol ester has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon–carbon bonds through Suzuki–Miyaura coupling.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery.

    Industry: Utilized in the synthesis of advanced materials and as a reagent in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid pinacol ester: Similar in structure but lacks the fluorine and piperazinylcarbonyl groups.

    4-Methoxyphenylboronic acid pinacol ester: Contains a methoxy group instead of the fluorine and piperazinylcarbonyl groups.

    4-(Trifluoromethyl)phenylboronic acid pinacol ester: Contains a trifluoromethyl group instead of the fluorine and piperazinylcarbonyl groups.

Uniqueness

2-Fluoro-4-(4-methyl-1-piperazinylcarbonyl)benzeneboronic acid pinacol ester is unique due to the presence of both the fluorine atom and the piperazinylcarbonyl group, which confer distinctive chemical and biological properties

Properties

IUPAC Name

[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BFN2O3/c1-17(2)18(3,4)25-19(24-17)14-7-6-13(12-15(14)20)16(23)22-10-8-21(5)9-11-22/h6-7,12H,8-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRVSNHYTWOPPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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